molecular formula C13H13N B2833853 4-(But-3-EN-1-YL)quinoline CAS No. 1545756-20-4

4-(But-3-EN-1-YL)quinoline

Cat. No. B2833853
CAS RN: 1545756-20-4
M. Wt: 183.254
InChI Key: PDIHXVYAPDJARM-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound, also known as 1-azanaphthalene or benzo[b]pyridine . It has a molecular formula of C9H7N and a molecular weight of 129.16 . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Antimalarial Potential

4-Aminoquinolines, structurally related to 4-(But-3-en-1-yl)quinoline, have shown significant antimalarial potential. A specific example includes the development of N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline antimalarial candidate. This molecule was selected based on its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, showcasing the potential of structurally similar compounds in antimalarial drug development (O’Neill et al., 2009).

Anticancer Properties

Quinoline and its derivatives have been explored for their anticancer activities. Quinoline-based compounds have demonstrated effective inhibition against various cancer drug targets, including tyrosine kinases and DNA repair mechanisms. Their broad spectrum of biological activities, facilitated by the synthetic versatility allowing numerous structurally diverse derivatives, indicates the potential of this compound analogs in cancer therapy (Solomon & Lee, 2011).

Agrochemical Research

Quinoline derivatives have been synthesized for potential applications in agrochemical research. For instance, 2,4-bis(fluoroalkyl)quinoline-3-carboxylates have been developed, showcasing the role of quinoline derivatives in creating ingredients for agrochemical products. The scalable synthetic access to these derivatives highlights their significance in the development of new agrochemical compounds (Aribi et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their corrosion inhibition properties. Novel quinoline derivatives were analyzed for their potential in mitigating corrosion of mild steel in acidic mediums, demonstrating significant inhibition efficiency. These studies suggest that this compound derivatives could serve as effective corrosion inhibitors, contributing to the development of safer and more environmentally friendly corrosion prevention methods (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and harmful in contact with skin .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods and exploring the potential of quinoline derivatives in various therapeutic applications .

properties

IUPAC Name

4-but-3-enylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIHXVYAPDJARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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